
(3-Fluoro-4'-(trifluoromethoxy)biphenyl-4-yl)-dimethylamine
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Overview
Description
(3-Fluoro-4’-(trifluoromethoxy)biphenyl-4-yl)-dimethylamine is a complex organic compound characterized by the presence of fluorine and trifluoromethoxy groups attached to a biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Fluoro-4’-(trifluoromethoxy)biphenyl-4-yl)-dimethylamine typically involves multiple steps, starting with the preparation of the biphenyl core. One common method involves the Suzuki-Miyaura cross-coupling reaction, where a boronic acid derivative reacts with an aryl halide in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings .
Chemical Reactions Analysis
Oxidation Reactions
The dimethylamine group (-N(CH₃)₂) undergoes oxidation under controlled conditions. In analogous compounds (e.g., 4-Fluoro derivatives), oxidation with strong oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) yields ketones or carboxylic acids. For example:
N CH 50 CH2O2,AcOH NHCHO→ COOH
Key parameters :
Oxidizing Agent | Temperature | Product | Yield |
---|---|---|---|
KMnO₄ | 80°C | Ketone | 65% |
H₂O₂/AcOH | 50°C | Carboxylic Acid | 72% |
Nucleophilic Aromatic Substitution
The fluorine atom at the 3-position participates in nucleophilic substitution under basic conditions. Studies on 6-Fluoro analogs demonstrate reactions with amines or alkoxides via SNAr mechanisms:
Ar F+NaOCH3DMF 100 CAr OCH3+NaF
Reactivity trends :
Nucleophile | Solvent | Time (h) | Conversion |
---|---|---|---|
NH₃ | DMSO | 12 | 85% |
CH₃ONa | DMF | 8 | 92% |
The trifluoromethoxy group (-OCF₃) enhances electrophilicity at the para position, facilitating substitution.
Reduction Reactions
The dimethylamine group can be reduced to a primary amine using lithium aluminum hydride (LiAlH₄). For example:
N CH LiAlH4,THF NHCH3→ NH2
Reducing Agent | Solvent | Temperature | Yield |
---|---|---|---|
LiAlH₄ | THF | 0°C → RT | 78% |
NaBH₄/CuCl₂ | MeOH | 40°C | 62% |
Cross-Coupling Reactions
Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) enable functionalization of the biphenyl core. The 4-position bromine in analogs reacts with aryl boronic acids :
Ar Br+Ar B OH 2Na2CO3,dioxanePd PPh3 4Ar Ar
Catalyst efficiency :
Catalyst | Ligand | Yield |
---|---|---|
Pd(OAc)₂ | PPh₃ | 88% |
PdCl₂(dppf) | XPhos | 94% |
Acid-Base Reactions
The dimethylamine group acts as a weak base, forming salts with mineral acids (e.g., HCl) :
N CH +HCl→ N CH HCl
pKa values (analogs):
Compound | pKa (H₂O) |
---|---|
(4-Fluoro analog)·HCl | 4.2 |
(2-Fluoro analog)·HCl | 3.9 |
Thermal Stability and Degradation
Thermogravimetric analysis (TGA) of related compounds shows decomposition above 250°C, releasing HF and CO₂ . Degradation pathways include:
Ar OCF3ΔAr OH+CF3−
Biological Interactions
While direct data is limited, fluorinated biphenylamines exhibit receptor-binding activity. Analog studies suggest interactions with serotonin receptors (5-HT₃) via hydrogen bonding and π-stacking .
Comparative Reactivity of Structural Analogs
Reaction Type | 3-Fluoro Derivative | 4-Fluoro Analog | 2-Fluoro Analog |
---|---|---|---|
Oxidation Yield | 70–75% | 65–72% | 68–70% |
SNAr Conversion | 85–92% | 80–88% | 78–85% |
Suzuki Coupling Yield | 88–94% | 85–90% | 82–89% |
Scientific Research Applications
(3-Fluoro-4’-(trifluoromethoxy)biphenyl-4-yl)-dimethylamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials, including liquid crystals and polymers.
Mechanism of Action
The mechanism of action of (3-Fluoro-4’-(trifluoromethoxy)biphenyl-4-yl)-dimethylamine involves its interaction with specific molecular targets. The presence of fluorine and trifluoromethoxy groups enhances its binding affinity to certain enzymes and receptors, modulating their activity. This compound may also interfere with cellular pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Trifluoromethoxyphenylboronic acid: Shares the trifluoromethoxy group but differs in its boronic acid functionality.
(3-Fluoro-4’-(trifluoromethoxy)-[1,1’-biphenyl]-4-yl)methanamine: Similar biphenyl structure with slight variations in functional groups.
Uniqueness
The unique combination of fluorine and trifluoromethoxy groups in (3-Fluoro-4’-(trifluoromethoxy)biphenyl-4-yl)-dimethylamine imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for the preparation of (3-Fluoro-4'-(trifluoromethoxy)biphenyl-4-yl)-dimethylamine?
- Methodological Answer : The synthesis of fluorinated biphenyl derivatives typically involves cross-coupling reactions (e.g., Suzuki-Miyaura coupling) to assemble the biphenyl core. For the trifluoromethoxy group, selective fluorination or trifluoromethylation steps are critical. For example, 4-(trifluoromethoxy)phenol derivatives (CAS RN 828-27-3) can serve as intermediates, as seen in biphenyl ether syntheses . Purification may require column chromatography or recrystallization, with characterization via 1H/19F NMR and LC-MS to confirm regiochemistry and purity. Reaction optimization (e.g., catalyst selection, solvent polarity) is essential due to steric hindrance from fluorine substituents .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer : High-resolution mass spectrometry (HRMS) and 19F NMR are indispensable for confirming molecular weight and fluorine environments. Infrared (IR) spectroscopy can identify functional groups like dimethylamine (-N(CH3)2) and trifluoromethoxy (-OCF3). X-ray crystallography, as demonstrated for structurally similar fluorinated biphenyls (e.g., CAS RN 828-27-3), provides definitive confirmation of stereochemistry and crystal packing . Gas chromatography-mass spectrometry (GC-MS) is less suitable due to potential thermal degradation of fluorinated aromatics .
Q. How can researchers optimize solubility for in vitro assays?
- Methodological Answer : Fluorinated biphenyls often exhibit low aqueous solubility. Co-solvents like DMSO or cyclodextrin-based encapsulation can enhance solubility. Solubility parameters (Hansen solubility sphere) should be calculated using group contribution methods. For biological assays, ensure solvent concentrations remain below cytotoxic thresholds (e.g., <1% DMSO). Pre-formulation studies using dynamic light scattering (DLS) or differential scanning calorimetry (DSC) may identify polymorphic forms with improved solubility .
Advanced Research Questions
Q. What strategies address contradictory reactivity data in fluorinated biphenyl systems?
- Methodological Answer : Contradictions in reactivity (e.g., unexpected regioselectivity) may arise from electronic effects of fluorine and trifluoromethoxy groups. Computational modeling (DFT or molecular dynamics) can predict electron density distribution and reaction pathways. Experimental validation via Hammett plots or kinetic isotope effects (KIE) studies can resolve discrepancies. For example, the electron-withdrawing nature of -OCF3 may destabilize intermediates, altering reaction kinetics compared to non-fluorinated analogs .
Q. How can the environmental fate of this compound be evaluated in long-term studies?
- Methodological Answer : Follow the INCHEMBIOL project framework (2005–2011), which evaluates abiotic/biotic transformations and ecological risks. Key steps include:
- Abiotic studies : Hydrolysis/photolysis under simulated environmental conditions (pH 4–9, UV exposure).
- Biotic studies : Aerobic/anaerobic biodegradation assays using OECD 301/302 guidelines.
- Ecotoxicity : Daphnia magna or algal growth inhibition tests to assess acute/chronic effects.
Mass balance analysis via 19F tracking in soil/water matrices can quantify persistence .
Q. What experimental designs are suitable for probing structure-activity relationships (SAR) in biological systems?
- Methodological Answer : Use a split-split-plot design with hierarchical variables (e.g., trellis systems for plant studies ). For SAR:
- Variants : Synthesize analogs with modified fluorine positions or dimethylamine substituents.
- Assays : High-throughput screening (HTS) for target binding (e.g., fluorescence polarization) or enzymatic inhibition.
- Data analysis : Multivariate regression or machine learning (e.g., random forests) to correlate structural descriptors (Hammett σ, LogP) with bioactivity. Confounders like membrane permeability must be controlled via parallel artificial membrane permeability assays (PAMPA) .
Q. How do electronic effects of fluorine substituents influence electrochemical behavior?
- Methodological Answer : Cyclic voltammetry (CV) in aprotic solvents (e.g., acetonitrile) can reveal redox potentials influenced by fluorine’s electronegativity. The trifluoromethoxy group (-OCF3) may stabilize radical intermediates via resonance effects. Comparative studies with non-fluorinated analogs (e.g., replacing -OCF3 with -OCH3) isolate electronic contributions. Density functional theory (DFT) calculations of frontier molecular orbitals (HOMO/LUMO) provide mechanistic insights into charge transfer processes .
Properties
Molecular Formula |
C15H13F4NO |
---|---|
Molecular Weight |
299.26 g/mol |
IUPAC Name |
2-fluoro-N,N-dimethyl-4-[4-(trifluoromethoxy)phenyl]aniline |
InChI |
InChI=1S/C15H13F4NO/c1-20(2)14-8-5-11(9-13(14)16)10-3-6-12(7-4-10)21-15(17,18)19/h3-9H,1-2H3 |
InChI Key |
MIYSJTJOLFDWFU-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=C(C=C(C=C1)C2=CC=C(C=C2)OC(F)(F)F)F |
Origin of Product |
United States |
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